Cas no 851947-25-6 (ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate
- AB00670165-01
- ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- 851947-25-6
- ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- AKOS024590001
- F0641-0059
- ethyl 5-[(3,4-difluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
- Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[(3,4-difluorobenzoyl)amino]-3,4-dihydro-4-oxo-3-phenyl-, ethyl ester
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- インチ: 1S/C22H15F2N3O4S/c1-2-31-22(30)18-14-11-32-20(25-19(28)12-8-9-15(23)16(24)10-12)17(14)21(29)27(26-18)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,25,28)
- InChIKey: UIVGZFUCNOCBSN-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C2=C(NC(=O)C3=CC=C(F)C(F)=C3)SC=C12
計算された属性
- 精确分子量: 455.07513347g/mol
- 同位素质量: 455.07513347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 32
- 回転可能化学結合数: 6
- 複雑さ: 776
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.7
- トポロジー分子極性表面積: 116Ų
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 10.39±0.20(Predicted)
ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0059-2mg |
ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-25-6 | 2mg |
$59.0 | 2023-09-05 | ||
Life Chemicals | F0641-0059-10mg |
ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-25-6 | 10mg |
$79.0 | 2023-09-05 | ||
Life Chemicals | F0641-0059-15mg |
ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-25-6 | 15mg |
$89.0 | 2023-09-05 | ||
Life Chemicals | F0641-0059-50mg |
ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-25-6 | 50mg |
$160.0 | 2023-09-05 | ||
Life Chemicals | F0641-0059-25mg |
ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-25-6 | 25mg |
$109.0 | 2023-09-05 | ||
Life Chemicals | F0641-0059-40mg |
ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-25-6 | 40mg |
$140.0 | 2023-09-05 | ||
Life Chemicals | F0641-0059-5μmol |
ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-25-6 | 5μmol |
$63.0 | 2023-09-05 | ||
Life Chemicals | F0641-0059-3mg |
ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-25-6 | 3mg |
$63.0 | 2023-09-05 | ||
Life Chemicals | F0641-0059-20mg |
ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-25-6 | 20mg |
$99.0 | 2023-09-05 | ||
Life Chemicals | F0641-0059-30mg |
ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-25-6 | 30mg |
$119.0 | 2023-09-05 |
ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate 関連文献
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylateに関する追加情報
Ethyl 5-(3,4-Difluorobenzamido)-4-Oxo-3-Phenyl-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate: A Comprehensive Overview
The compound with CAS No. 851947-25-6, known as ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its complex structure, which includes a thienopyridazine ring system fused with a benzene ring and substituted with various functional groups. The presence of the 3,4-difluorobenzamido group and the ethyl carboxylate moiety contributes to its unique chemical properties and potential applications.
Recent studies have highlighted the importance of thienopyridazine derivatives in drug discovery. These compounds are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that similar compounds can act as potent inhibitors of cyclin-dependent kinases, which are crucial in cell cycle regulation. This suggests that ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate may have potential applications in the treatment of cancer and other diseases associated with abnormal cell proliferation.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Key steps include the formation of the thienopyridazine ring system through a [2+2+2] cycloaddition reaction and subsequent functionalization to introduce the desired substituents. The use of fluorine atoms in the benzamido group is particularly noteworthy, as fluorine substitution often enhances the pharmacokinetic properties of molecules by improving their lipophilicity and metabolic stability.
In terms of structural analysis, ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate exhibits a rigid framework that promotes favorable interactions with biological targets. Computational studies using molecular docking have revealed that the compound can adopt specific conformations that allow it to bind effectively to protein surfaces. This property is essential for its potential role as a lead compound in drug design.
Beyond its pharmacological applications, this compound has also been explored for its electronic properties. Researchers have investigated its use in organic electronics, where its conjugated system may contribute to efficient charge transport. Preliminary results from studies published in Advanced Materials suggest that derivatives of this compound could be employed in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). These findings underscore the versatility of ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-carboxylate across multiple disciplines.
In conclusion, ethyl 5-(3,4-difluorobenzamido)-N-substituted thienopyridazine derivative represents a promising candidate for both therapeutic and materials-based applications. Its unique structure and functional groups make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing modern science and technology.
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